molecular formula C18H23N9O B12273397 6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12273397
M. Wt: 381.4 g/mol
InChI Key: ILALLBAEIHUSFJ-UHFFFAOYSA-N
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Description

6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core structure substituted with a piperazine ring, which is further substituted with a pyrimidine ring containing a morpholine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with morpholine.

    Formation of the piperazine ring: This can be synthesized through cyclization reactions involving diamines and dihalides.

    Coupling of the piperazine and pyrimidine rings: This step involves the use of coupling agents such as EDCI or DCC to form the desired linkage.

    Final coupling with the purine core: This step involves the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the pyrimidine and purine rings.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under reflux conditions with appropriate solvents like ethanol or dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
  • 5-[7-methyl-6-(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine

Uniqueness

6-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is unique due to its specific substitution pattern and the presence of multiple functional groups that confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C18H23N9O

Molecular Weight

381.4 g/mol

IUPAC Name

4-[6-methyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C18H23N9O/c1-13-10-14(25-6-8-28-9-7-25)24-18(23-13)27-4-2-26(3-5-27)17-15-16(20-11-19-15)21-12-22-17/h10-12H,2-9H2,1H3,(H,19,20,21,22)

InChI Key

ILALLBAEIHUSFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)N5CCOCC5

Origin of Product

United States

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